molecular formula C17H22N4O4 B14153210 L-Glutamine, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-, methyl ester CAS No. 62951-78-4

L-Glutamine, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-, methyl ester

Cat. No.: B14153210
CAS No.: 62951-78-4
M. Wt: 346.4 g/mol
InChI Key: IVNMQXRMRGXFPD-ZDUSSCGKSA-N
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Description

L-Glutamine, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-, methyl ester is a synthetic compound that combines the amino acid L-Glutamine with a pyrazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamine, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-, methyl ester typically involves the following steps:

    Formation of the Pyrazole Derivative: The pyrazole ring is synthesized through a cyclization reaction involving hydrazine and a diketone.

    Coupling with L-Glutamine: The pyrazole derivative is then coupled with L-Glutamine using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the carboxyl group of L-Glutamine with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions may target the carbonyl groups present in the structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound may be used to study the effects of pyrazole derivatives on cellular processes. It can also serve as a probe for investigating enzyme-substrate interactions.

Medicine

In medicine, the compound has potential applications as a drug candidate. Its structure suggests it may have activity against certain diseases, although further research is needed to confirm this.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of L-Glutamine, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-, methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as metabolism, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    L-Glutamine, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-, ethyl ester: Similar structure but with an ethyl ester group.

    L-Glutamine, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-, propyl ester: Similar structure but with a propyl ester group.

Uniqueness

The uniqueness of L-Glutamine, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-, methyl ester lies in its specific ester group, which can influence its reactivity and biological activity. The methyl ester group may confer different solubility and stability properties compared to other ester derivatives.

Properties

CAS No.

62951-78-4

Molecular Formula

C17H22N4O4

Molecular Weight

346.4 g/mol

IUPAC Name

methyl (2S)-5-amino-2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-5-oxopentanoate

InChI

InChI=1S/C17H22N4O4/c1-11-15(19-13(17(24)25-3)9-10-14(18)22)16(23)21(20(11)2)12-7-5-4-6-8-12/h4-8,13,19H,9-10H2,1-3H3,(H2,18,22)/t13-/m0/s1

InChI Key

IVNMQXRMRGXFPD-ZDUSSCGKSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N[C@@H](CCC(=O)N)C(=O)OC

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(CCC(=O)N)C(=O)OC

Origin of Product

United States

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